molecular formula C17H21N5O4S B11268008 Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate

Cat. No.: B11268008
M. Wt: 391.4 g/mol
InChI Key: DTVFMIWWYQREQL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate is a complex organic compound featuring a unique structure that combines an imidazo[2,1-C][1,2,4]triazole core with a methoxyphenyl group and a sulfanylacetamido moiety

Preparation Methods

The synthesis of Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by the formation of the target compound in acidic media . Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H21N5O4S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C17H21N5O4S/c1-3-26-15(24)10-18-14(23)11-27-17-20-19-16-21(8-9-22(16)17)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,23)

InChI Key

DTVFMIWWYQREQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC

Origin of Product

United States

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